

An In-depth Technical Guide to Benzyl-PEG4-acid

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Compound of Interest

Compound Name: Benzyl-PEG4-acid

Cat. No.: B1666789

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Introduction

Benzyl-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a carboxylic acid group, a tetra-polyethylene glycol (PEG4) spacer, and a benzyl ether protecting group. This unique combination of functionalities allows for the covalent attachment of **Benzyl-PEG4-acid** to amine-containing molecules, while the PEG spacer enhances solubility and reduces steric hindrance. The benzyl group serves to protect the terminal hydroxyl, which can be deprotected under specific conditions to allow for further chemical modification. This guide provides a comprehensive overview of the properties of **Benzyl-PEG4-acid**, detailed experimental protocols for its use, and visualizations of key chemical transformations.

Core Properties of Benzyl-PEG4-acid

Benzyl-PEG4-acid is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The carboxylic acid moiety allows for facile reaction with primary amines to form stable amide bonds, while the benzyl group provides a stable protecting group for the terminal hydroxyl that can be selectively removed via hydrogenolysis.[4][5] The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and its conjugates.

Data Presentation

The key physicochemical properties of **Benzyl-PEG4-acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₁₆ H ₂₄ O ₆	
Molecular Weight	312.4 g/mol	
CAS Number	127457-64-1	
Appearance	Liquid	
Purity	Typically ≥98%	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents.	
Storage Conditions	Store at -20°C, desiccated.	

Experimental Protocols

Amide Coupling of Benzyl-PEG4-acid to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of **Benzyl-PEG4-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine.

Materials:

- **Benzyl-PEG4-acid**
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or 0.1 M MES buffer pH 4.5-5
- Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
- Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

- Reagent Preparation:
 - Equilibrate **Benzyl-PEG4-acid**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of **Benzyl-PEG4-acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO immediately before use.
- Activation of **Benzyl-PEG4-acid**:
 - Dissolve **Benzyl-PEG4-acid** in the reaction buffer.
 - Add a 1.5 to 5-fold molar excess of both EDC and NHS over **Benzyl-PEG4-acid**.
 - Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
- Amine Coupling:
 - Add the amine-containing molecule to the activated Benzyl-PEG4-NHS ester solution. The reaction is most efficient at a pH of 7-8.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction (Optional):
 - To stop the reaction, add a quenching solution to consume any unreacted NHS ester.

- Purification:
 - Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted reagents, or reversed-phase HPLC (RP-HPLC) for higher purity.

Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the PEG linker to yield a free hydroxyl group.

Materials:

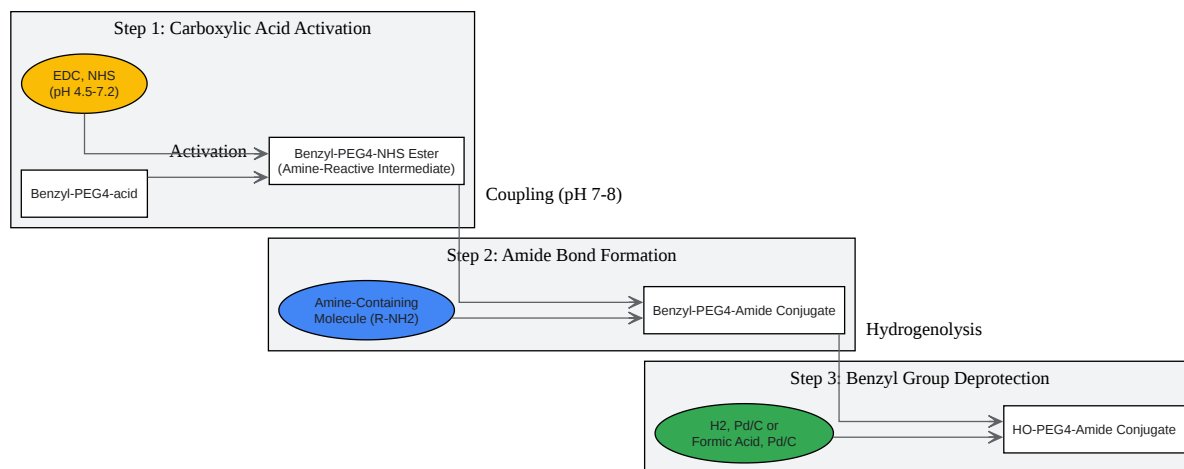
- Benzyl-PEGylated conjugate
- Palladium on carbon (10% Pd/C)
- Hydrogen source: Hydrogen gas (H_2) or a hydrogen donor like formic acid or ammonium formate.
- Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
- Celite®

Procedure:

- Reaction Setup:
 - Dissolve the Benzyl-PEGylated conjugate in the chosen solvent in a round-bottom flask.
 - Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
- Hydrogenation:
 - Using Hydrogen Gas: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus, and stir the reaction at room temperature.

- Using a Hydrogen Donor (Transfer Hydrogenation): To the stirred suspension, add the hydrogen donor (e.g., 2-5 equivalents of formic acid) dropwise.
- Reaction Monitoring and Workup:
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
 - Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst.
 - Wash the Celite® pad with additional solvent.
 - Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
- Purification:
 - Further purification can be performed by column chromatography if necessary.

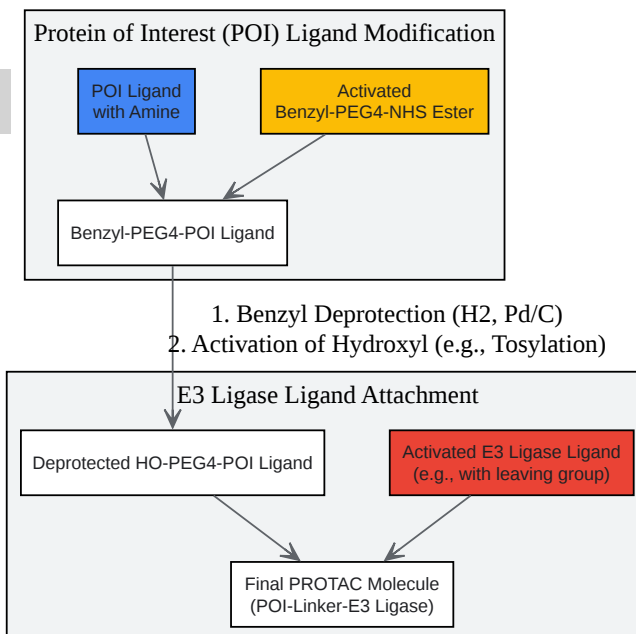
Mandatory Visualizations



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Caption: Workflow for the conjugation of **Benzyl-PEG4-acid** to an amine and subsequent deprotection.

Logic for PROTAC Synthesis using Benzyl-PEG4-acid



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